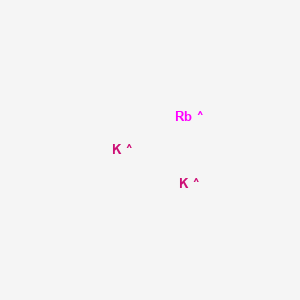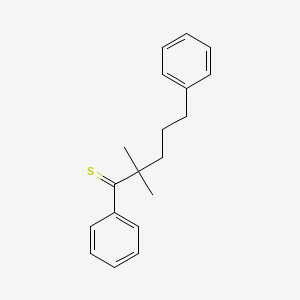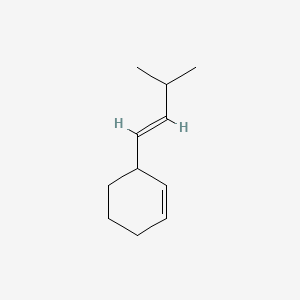
Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)- is an organic compound with the molecular formula C11H18 It is a derivative of cyclohexene, featuring a 3-methyl-1-butenyl substituent at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)- typically involves the reaction of cyclohexene with 3-methyl-1-butenyl halides under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. The use of continuous flow reactors enhances the efficiency and yield of the production process, making it suitable for large-scale manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the 3-methyl-1-butenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Sodium hydroxide in an organic solvent like dichloromethane.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene, 3-methyl-: A similar compound with a methyl group at the third position.
3-Methyl-3-cyclohexen-1-one: A compound with a similar structure but with a ketone functional group.
Uniqueness
Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)- is unique due to its specific substituent at the third position, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
56030-49-0 |
|---|---|
Molekularformel |
C11H18 |
Molekulargewicht |
150.26 g/mol |
IUPAC-Name |
3-[(E)-3-methylbut-1-enyl]cyclohexene |
InChI |
InChI=1S/C11H18/c1-10(2)8-9-11-6-4-3-5-7-11/h4,6,8-11H,3,5,7H2,1-2H3/b9-8+ |
InChI-Schlüssel |
XWVWXPKJWOGGIG-CMDGGOBGSA-N |
Isomerische SMILES |
CC(C)/C=C/C1CCCC=C1 |
Kanonische SMILES |
CC(C)C=CC1CCCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


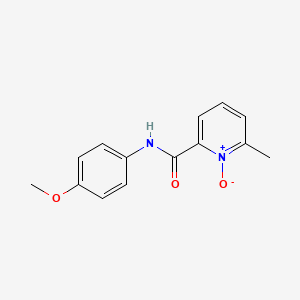
![[(Z)-(3-methylcyclohexylidene)amino]urea](/img/structure/B14646297.png)
![2,4-Diamino-6-[2-naphthylacetamido]quinazoline](/img/structure/B14646302.png)
![Silane, trimethyl[(1-methyleneheptyl)oxy]-](/img/structure/B14646316.png)
![4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14646323.png)
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-isocyanato-1,3-thiazole](/img/structure/B14646325.png)
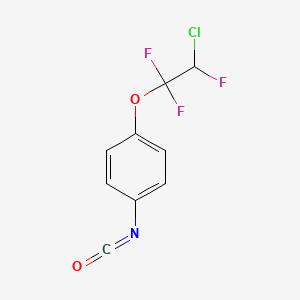
![2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14646336.png)
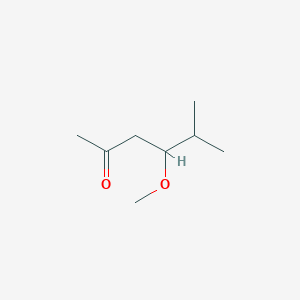
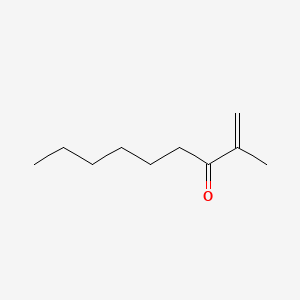

![Bicyclo[4.1.0]heptane, 7-methylene-](/img/structure/B14646353.png)
